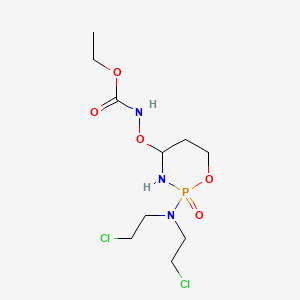
(1H-1,2,3-Triazol-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Triazole-1-methanol is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable building block in organic synthesis .
Preparation Methods
1H-Triazole-1-methanol can be synthesized through several methods. One common approach involves the reaction of 1,3-diamino-triazole with methanol under alkaline conditions . Industrial production methods often utilize continuous flow conditions with copper-on-charcoal as a heterogeneous catalyst to achieve high yields and functional group tolerance .
Chemical Reactions Analysis
1H-Triazole-1-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole aldehydes or acids.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Triazole-1-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (1H-1,2,3-Triazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with active site residues of enzymes, leading to inhibition of their activity . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
1H-Triazole-1-methanol can be compared with other triazole derivatives, such as 1,2,3-triazole and 1,2,4-triazole. While all these compounds share the triazole ring structure, their chemical properties and biological activities can vary significantly. For example, 1,2,4-triazoles are often more potent than 1,2,3-triazoles in certain biological assays . The unique substitution pattern and functional groups attached to the triazole ring in (1H-1,2,3-Triazol-1-yl)methanol contribute to its distinct chemical behavior and applications .
Similar Compounds
- 1,2,3-Triazole
- 1,2,4-Triazole
- 1-Methyl-1H-1,2,4-triazole
- 1-Benzyl-1H-1,2,3-triazole
Properties
Molecular Formula |
C3H5N3O |
|---|---|
Molecular Weight |
99.09 g/mol |
IUPAC Name |
triazol-1-ylmethanol |
InChI |
InChI=1S/C3H5N3O/c7-3-6-2-1-4-5-6/h1-2,7H,3H2 |
InChI Key |
JPMCMQORJRTDKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate](/img/structure/B8306085.png)


![2-Benzo[b]thiophen-7-yl-phenol](/img/structure/B8306099.png)



![3-[(N'-cyanocarbamimidoyl)amino]benzoic acid](/img/structure/B8306142.png)



![N-[(1-ethyl-2-pyrrolidinyl)-methyl]-2,6-dichloronicotinamide](/img/structure/B8306174.png)


